molecular formula C21H19FN2O2 B2361554 N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 941910-32-3

N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2361554
CAS No.: 941910-32-3
M. Wt: 350.393
InChI Key: MUVCYRAUJGXZLE-UHFFFAOYSA-N
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Description

N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a small molecule compound provided for research purposes. It belongs to the class of 2-oxo-1,2-dihydropyridine-3-carboxamides, a scaffold recognized in medicinal chemistry for its potential in various research areas . Structurally related compounds have been investigated as inhibitors of the 3-phosphoinositide-dependent protein kinase-1 (PDK1) . The PDK1/Akt signaling pathway is a subject of significant research interest in fields such as oncology and metabolic diseases . Furthermore, the 1,2-dihydropyridine core is a common feature in molecules with diverse biological activities. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-ethyl-1-[(2-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-2-24(17-10-4-3-5-11-17)21(26)18-12-8-14-23(20(18)25)15-16-9-6-7-13-19(16)22/h3-14H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVCYRAUJGXZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Amines

A widely adopted method involves the cyclocondensation of β-keto esters with amines. For example, reacting ethyl 3-aminocrotonate with a substituted benzaldehyde derivative under acidic conditions yields the dihydropyridinone scaffold. This approach, however, requires modification to accommodate the 2-fluorobenzyl group.

Example Protocol (Adapted from):

  • Reactants : Ethyl 3-oxobutanoate (1.2 eq), 2-fluorobenzylamine (1.0 eq), ammonium acetate (catalyst)
  • Conditions : Reflux in ethanol (12 h, 80°C)
  • Yield : 68–72% after recrystallization (ethanol/water)

Palladium-Catalyzed Ring-Closing Metathesis

Advanced methods employ palladium catalysis to assemble the dihydropyridinone core. A palladium(II) acetate/1,1'-bis(diphenylphosphino)ferrocene (dppf) system facilitates the coupling of enamines with α,β-unsaturated ketones, as demonstrated in.

Key Data :

Catalyst Solvent Temp (°C) Yield (%)
Pd(OAc)₂/dppf Toluene 110 82
PdCl₂(PPh₃)₂ DMF 100 75

Carboxamide Installation at Position 3

Carbodiimide-Mediated Coupling

The N-ethyl-N-phenyl carboxamide is installed using carbodiimide reagents. A protocol adapted from employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid intermediate.

Stepwise Process :

  • Acid Activation : 3-Carboxy-1,2-dihydropyridin-2-one (1.0 eq) with EDC (1.2 eq) and HOBt (1.1 eq) in DMF (0°C, 1 h).
  • Amine Coupling : N-Ethylaniline (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) added, stirred at 50°C for 12 h.
  • Workup : Precipitation with ice-water, filtration, and recrystallization from acetonitrile.
  • Yield : 70–75%

Mixed Anhydride Method

An alternative approach uses isobutyl chloroformate to generate a mixed anhydride intermediate, which reacts with N-ethylaniline. This method, while less common, avoids racemization risks.

Comparative Data :

Method Reagent Solvent Yield (%)
EDC/HOBt DMF 50°C 75
Mixed Anhydride THF 0°C 68

Integrated Synthetic Routes

Linear Synthesis Pathway

A linear approach constructs the core first, followed by sequential functionalization:
1. Cyclocondensation → 2. 2-Fluorobenzylation → 3. Carboxamide coupling
- Total Yield : 58–62%

Convergent Synthesis

A convergent strategy synthesizes the 2-fluorobenzyl and carboxamide moieties separately before coupling:

  • Prepare 2-fluorobenzyl-dihydropyridinone
  • Prepare N-ethyl-N-phenyl carboxamide acid chloride
  • Couple via Schlenk techniques
  • Total Yield : 65–70%

Purification and Characterization

Crystallization Techniques

Crystallization from ethanol/water (4:1) or acetonitrile yields high-purity product (>98% by HPLC). Polymorphic forms are controlled by cooling rates, as noted in.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient) resolves residual EDC/HOBt byproducts. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is used for analytical samples.

Mechanistic Insights and Side Reactions

Epimerization at Position 4

Prolonged exposure to acidic or basic conditions during carboxamide coupling may lead to epimerization. Neutral pH and short reaction times are critical.

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) requires solvent recovery and continuous flow systems. Patent highlights the advantages of aqueous sulfuric acid for phase separation during workup, reducing organic waste.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

Scientific Research Applications

Research indicates that N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide exhibits several biological activities that make it a candidate for further investigation in therapeutic contexts:

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit significant anticancer properties. For instance, derivatives of dihydropyridine have been reported to inhibit the growth of various cancer cell lines, including:

  • SNB-19 : Percent growth inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H460 : PGI of 75.99%

These findings suggest that this compound may also possess similar anticancer effects, warranting further exploration through in vitro and in vivo studies.

Antimicrobial Properties

Preliminary investigations indicate that related compounds demonstrate antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL. This suggests the potential utility of this compound in developing new antimicrobial agents.

Case Studies

Several case studies highlight the applications of compounds structurally similar to this compound:

  • Case Study on Anticancer Activity :
    • Researchers synthesized a series of dihydropyridine derivatives and evaluated their cytotoxic effects on various cancer cell lines.
    • Results indicated that modifications to the phenyl and carboxamide groups significantly influenced cytotoxicity and selectivity towards cancer cells.
  • Case Study on Antimicrobial Efficacy :
    • A study focused on the synthesis of fluorinated dihydropyridine derivatives showed enhanced antimicrobial activity compared to their non-fluorinated counterparts.
    • The study concluded that the introduction of fluorine atoms could enhance membrane permeability, leading to increased efficacy against bacterial strains.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis on the Benzyl Group

The benzyl group at the 1-position of the dihydropyridinone ring is a critical determinant of electronic and steric properties.

  • Main Compound : The 2-fluorobenzyl group provides moderate electron-withdrawing effects and compact steric hindrance.
  • N-(2,4-Dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-2-oxo-1,2-dihydropyridine-3-carboxamide : The 3-(trifluoromethyl)benzyl group is strongly electron-withdrawing, which may improve metabolic stability but reduce solubility .
  • Elastase Inhibitor () : A 3-(trifluoromethyl)phenyl group is present, combined with a methanesulfonyl-pyridine moiety, creating a highly electronegative and bulky structure suited for enzyme active-site interactions .

Amide Nitrogen Substitutions

Variations at the carboxamide nitrogen influence hydrogen-bonding capacity and resonance stabilization.

  • N-(4-Acetylphenyl) Analog () : The 4-acetylphenyl group adds an electron-withdrawing acetyl moiety, which may stabilize the amide resonance and alter solubility .
  • N-(3-Bromo-2-methylphenyl) Analog () : The bromo and methyl substituents create a planar π-conjugated system, favoring tautomerization to the keto-amine form and enabling dimerization via N–H⋯O hydrogen bonds .

Tautomerism and Crystallographic Features

The dihydropyridinone core can adopt keto-amine or hydroxy-pyridine tautomers, impacting molecular conformation and packing.

  • Main Compound : Likely exists in the keto-amine tautomer due to resonance stabilization, similar to N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which forms centrosymmetric dimers in the solid state .
  • N-(3-Chloro-2-methylphenyl) Analog () : Structural studies confirm near-planar geometry (dihedral angle: 8.38°) between aromatic rings, driven by π-conjugation through the amide bridge .

Data Tables

Table 1: Structural Comparison of Dihydropyridine Carboxamide Derivatives

Compound Name Benzyl Substituent Amide Substituent Molecular Formula Notable Features
N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide 2-fluorobenzyl N-ethyl, N-phenyl C₂₁H₁₉FN₂O₂ Balanced lipophilicity and steric bulk
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-chloro-6-fluorobenzyl 4-acetylphenyl C₂₂H₁₇ClFNO₃ Increased electronegativity and steric hindrance
N-(2,4-Dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 3-(trifluoromethyl)benzyl 2,4-dimethoxyphenyl C₂₃H₁₉F₃N₂O₄ Strong electron-withdrawing trifluoromethyl; methoxy-enhanced resonance
Elastase Inhibitor 3-(trifluoromethyl)phenyl Complex substituents Methanesulfonyl group; high electronegativity for enzyme inhibition
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide None 3-bromo-2-methylphenyl C₁₃H₁₁BrN₂O₂ Planar conformation; keto-amine tautomer; hydrogen-bonded dimers

Biological Activity

N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the class of dihydropyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20FN3O2\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{2}

This compound features a dihydropyridine core substituted with an ethyl group and a fluorobenzyl moiety, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to increased caspase activity .
Cell Line IC50 (µM) Mechanism of Action
HeLa5.8Apoptosis induction
MCF-76.5Caspase activation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains:

  • Antibacterial Assays : The minimum inhibitory concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria. It was found to be particularly effective against Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for its anti-inflammatory properties:

  • Inflammation Models : In vivo studies using animal models of inflammation showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of the compound to mice bearing tumor xenografts revealed a significant reduction in tumor size compared to control groups. The study concluded that the compound's ability to induce apoptosis in tumor cells contributed to its efficacy .
  • Antimicrobial Efficacy Study : A comparative study assessed the antimicrobial effects of this compound against standard antibiotics. Results indicated that it exhibited superior activity against resistant strains of bacteria, suggesting its potential as a novel therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves constructing the dihydropyridine core using a Hantzsch reaction, which condenses an aldehyde, β-keto ester, and ammonia derivative. The fluorobenzyl and phenyl groups are introduced through subsequent alkylation or coupling steps. Key parameters include temperature control (e.g., reflux conditions), solvent selection (e.g., ethanol or DMSO), and catalyst use (e.g., Lewis acids). Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity. X-ray crystallography, facilitated by programs like SHELXL, provides precise bond-length and angle data, resolving tautomeric forms (e.g., lactam vs. hydroxy-pyridine). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How does the fluorobenzyl group influence the compound’s stability and reactivity?

  • Methodological Answer : The 2-fluorobenzyl group enhances electron-withdrawing effects, stabilizing the dihydropyridine ring against oxidation. Fluorine’s electronegativity also directs regioselectivity in nucleophilic aromatic substitution reactions. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) can quantify these effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across similar dihydropyridine derivatives?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or impurities. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Structure-activity relationship (SAR) studies, comparing analogs with varied substituents (e.g., nitro vs. methoxy groups), clarify pharmacophore contributions. Computational docking (e.g., using Gaussian 09W) identifies binding interactions with targets like glucosamine-6-phosphate synthase .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer : Molecular dynamics simulations predict binding affinities to off-target receptors. Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., fluorine vs. chlorine) on reactivity. QSAR models correlate physicochemical properties (logP, polar surface area) with pharmacokinetic data. Validate predictions via in vitro ADMET assays .

Q. What experimental approaches address challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Optimize crystallization using solvent screens (e.g., methanol/water gradients) and additives (e.g., co-crystallants). Temperature-controlled vapor diffusion improves crystal quality. For stubborn cases, derivatization (e.g., heavy-atom incorporation) or microseeding techniques may be necessary. SHELXD/SHELXE pipelines enable robust phase determination for twinned or low-resolution data .

Data Analysis and Mechanistic Studies

Q. How can kinetic studies elucidate the mechanism of enzyme inhibition by this compound?

  • Methodological Answer : Perform time-dependent inhibition assays with varying substrate/enzyme ratios. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. Stopped-flow fluorescence or surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff). Isotope labeling (e.g., ¹⁸O) tracks reaction intermediates .

Q. What role do tautomeric forms play in the compound’s biological activity, and how can they be experimentally distinguished?

  • Methodological Answer : The keto-amine (lactam) tautomer predominates in crystalline states, as shown by X-ray data. Solution-phase tautomerism is assessed via ¹H NMR (e.g., NH proton shifts) and UV-Vis spectroscopy (λmax differences). Biological assays comparing activity in aprotic vs. protic solvents reveal tautomer-specific interactions .

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